molecular formula C9H16O2 B6603214 5-Methyl-6-(propan-2-yl)oxan-2-one CAS No. 10200-23-4

5-Methyl-6-(propan-2-yl)oxan-2-one

Cat. No.: B6603214
CAS No.: 10200-23-4
M. Wt: 156.22 g/mol
InChI Key: RORYOGLYWSZODQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(propan-2-yl)oxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylhexanoic acid with isopropanol in the presence of an acid catalyst to form the desired oxanone ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(propan-2-yl)oxan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-6-(propan-2-yl)oxan-2-one is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Methyl-6-(propan-2-yl)oxan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering enzyme activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-5-(propan-2-yl)oxan-2-one
  • 5-Methyl-6-(propan-2-yl)tetrahydropyran-2-one
  • 5-Methyl-6-(propan-2-yl)oxan-3-one

Uniqueness

5-Methyl-6-(propan-2-yl)oxan-2-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5-methyl-6-propan-2-yloxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6(2)9-7(3)4-5-8(10)11-9/h6-7,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORYOGLYWSZODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)OC1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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